Cas no 1178052-96-4 (1-Pyridin-3-yl-2,3-dihydroinden-1-ol)

1-Pyridin-3-yl-2,3-dihydroinden-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(Pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol
- 1-Pyridin-3-yl-2,3-dihydroinden-1-ol
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- インチ: 1S/C14H13NO/c16-14(12-5-3-9-15-10-12)8-7-11-4-1-2-6-13(11)14/h1-6,9-10,16H,7-8H2
- InChIKey: GSZFXHICEHBHNB-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=NC=CC=2)C2C=CC=CC=2CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 255
- トポロジー分子極性表面積: 33.1
1-Pyridin-3-yl-2,3-dihydroinden-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6498491-1.0g |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 1g |
$2035.0 | 2023-05-31 | |
Enamine | EN300-6498491-0.25g |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 0.25g |
$1008.0 | 2023-05-31 | |
Enamine | EN300-6498491-0.5g |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 0.5g |
$1587.0 | 2023-05-31 | |
1PlusChem | 1P028OTI-2.5g |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 2.5g |
$4991.00 | 2023-12-26 | |
Enamine | EN300-6498491-0.05g |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 0.05g |
$541.0 | 2023-05-31 | |
1PlusChem | 1P028OTI-50mg |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 50mg |
$731.00 | 2023-12-26 | |
1PlusChem | 1P028OTI-5g |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 5g |
$7355.00 | 2023-12-26 | |
1PlusChem | 1P028OTI-500mg |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 500mg |
$2024.00 | 2023-12-26 | |
1PlusChem | 1P028OTI-250mg |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 250mg |
$1308.00 | 2023-12-26 | |
Enamine | EN300-6498491-10.0g |
1-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-ol |
1178052-96-4 | 95% | 10g |
$8749.0 | 2023-05-31 |
1-Pyridin-3-yl-2,3-dihydroinden-1-ol 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
1-Pyridin-3-yl-2,3-dihydroinden-1-olに関する追加情報
Comprehensive Overview of 1-Pyridin-3-yl-2,3-dihydroinden-1-ol (CAS No. 1178052-96-4): Properties, Applications, and Research Insights
1-Pyridin-3-yl-2,3-dihydroinden-1-ol (CAS No. 1178052-96-4) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule combines a pyridine ring with a dihydroindenol moiety, offering versatile chemical properties. Its molecular formula is C14H13NO, with a molar mass of 211.26 g/mol. Researchers are particularly interested in its potential as a building block for drug discovery, owing to its ability to interact with biological targets through hydrogen bonding and π-π stacking.
In recent years, the demand for novel heterocyclic compounds like 1-Pyridin-3-yl-2,3-dihydroinden-1-ol has surged, driven by advancements in medicinal chemistry and catalysis. A 2023 study highlighted its role in synthesizing kinase inhibitors, a hot topic in oncology research. Users frequently search for "CAS 1178052-96-4 solubility" or "pyridine derivatives in drug design," reflecting its relevance in high-throughput screening workflows. The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, making it suitable for blood-brain barrier penetration studies.
Synthetic routes to 1-Pyridin-3-yl-2,3-dihydroinden-1-ol often involve Pd-catalyzed cross-coupling or Grignard reactions, topics trending in green chemistry forums. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for research-grade material. Notably, its crystalline form (studied via X-ray diffraction) reveals intermolecular hydrogen bonds, a feature exploited in cocrystal engineering—a trending subtopic in pharmaceutical formulation.
Beyond therapeutics, this compound’s fluorescence properties have sparked interest in organic electronics. Searches for "pyridinyl indenol OLED applications" correlate with its emission spectra (λem ~450 nm), suggesting utility in blue-emitting materials. Environmental scientists also explore its biodegradation pathways, addressing FAQs like "CAS 1178052-96-4 ecological impact." Regulatory databases classify it as non-hazardous under standard conditions, aligning with REACH compliance trends.
Ongoing investigations focus on structure-activity relationships (SAR) of 1-Pyridin-3-yl-2,3-dihydroinden-1-ol derivatives. A 2024 preprint identified analogs with anti-inflammatory activity (IC50 <10 μM), resonating with searches for "indenol-pyridine hybrid drugs." The compound’s chiral center further enables enantioselective synthesis studies, a niche with growing patent filings. Suppliers often list it under research chemicals with strict GMP storage protocols.
In summary, 1-Pyridin-3-yl-2,3-dihydroinden-1-ol exemplifies the convergence of multidisciplinary chemistry. Its dual applicability in life sciences and material innovation ensures sustained academic and industrial interest, while SEO metrics reveal demand for data on its synthetic protocols, spectral libraries, and commercial availability—making it a compelling subject for researchers worldwide.
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